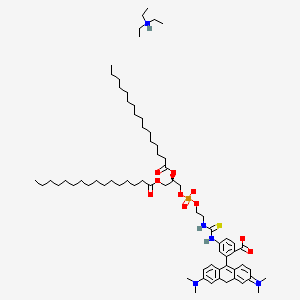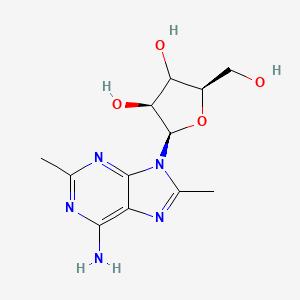
2,8-Dimethyladenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Dimethyladenosine is a modified nucleoside derived from adenosine. It is characterized by the addition of methyl groups at the 2nd and 8th positions of the adenine ring. This compound is known for its role as an adenosine analogue, which can act as a smooth muscle vasodilator and has been shown to inhibit cancer progression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyladenosine typically involves the methylation of adenosine at the 2nd and 8th positions. This can be achieved through various chemical reactions, including:
Methylation using methyl iodide: Adenosine is treated with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Catalytic methylation: Using a catalyst such as palladium on carbon, adenosine can be methylated in the presence of a methylating agent like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production.
化学反应分析
Types of Reactions
2,8-Dimethyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions, where nucleophiles such as thiols or amines replace the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thiols or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of this compound, such as this compound-5’-carboxylic acid.
Reduction: Reduced forms of the compound, such as this compound-5’-alcohol.
Substitution: Substituted derivatives where the methyl groups are replaced by other functional groups.
科学研究应用
2,8-Dimethyladenosine has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on chemical reactivity and stability.
Biology: Investigated for its role in RNA modifications and its impact on RNA structure and function.
Industry: Utilized in the development of nucleoside analogues for pharmaceutical applications.
作用机制
The mechanism of action of 2,8-Dimethyladenosine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets adenosine receptors, which are involved in various physiological processes such as vasodilation and neurotransmission.
Pathways Involved: It modulates the adenosine signaling pathway, leading to effects such as smooth muscle relaxation and inhibition of cancer cell proliferation.
相似化合物的比较
2,8-Dimethyladenosine can be compared with other similar compounds, such as:
Adenosine: The parent compound, which lacks the methyl groups at the 2nd and 8th positions.
N6-Methyladenosine: A nucleoside with a single methyl group at the 6th position, known for its role in RNA modifications.
1-Methyladenosine: A nucleoside with a methyl group at the 1st position, also involved in RNA modifications.
Uniqueness
This compound is unique due to the dual methylation at the 2nd and 8th positions, which imparts distinct chemical and biological properties compared to other methylated adenosines .
属性
分子式 |
C12H17N5O4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC 名称 |
(2R,3S,5R)-2-(6-amino-2,8-dimethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-4-14-10(13)7-11(15-4)17(5(2)16-7)12-9(20)8(19)6(3-18)21-12/h6,8-9,12,18-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8?,9+,12-/m1/s1 |
InChI 键 |
FGMBEEFIKCGALL-WURNFRPNSA-N |
手性 SMILES |
CC1=NC(=C2C(=N1)N(C(=N2)C)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
规范 SMILES |
CC1=NC(=C2C(=N1)N(C(=N2)C)C3C(C(C(O3)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)
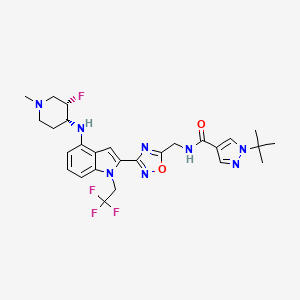
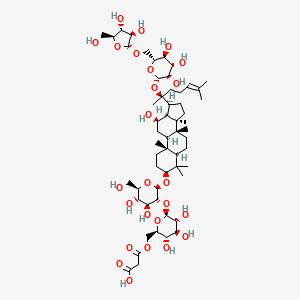
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408645.png)

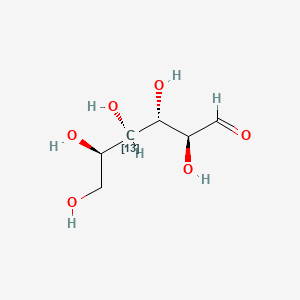
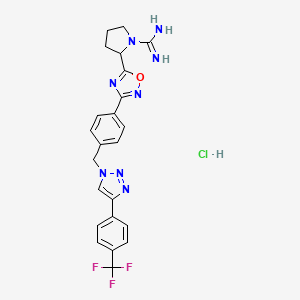
![(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid](/img/structure/B12408660.png)

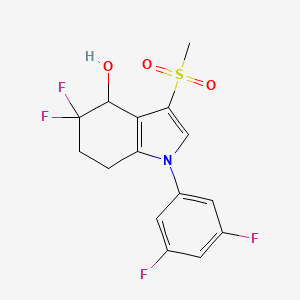
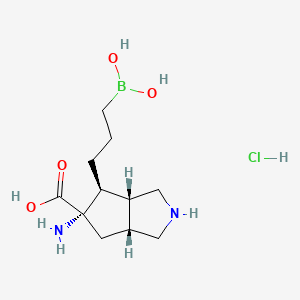
![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)

